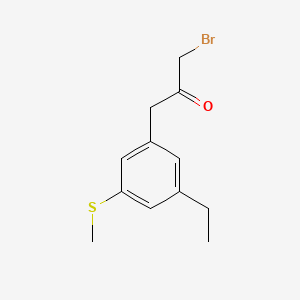

1-Bromo-3-(3-ethyl-5-(methylthio)phenyl)propan-2-one

Description

1-Bromo-3-(3-ethyl-5-(methylthio)phenyl)propan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted at position 1 with a bromine atom and at position 3 with a 3-ethyl-5-(methylthio)phenyl group. The ethyl and methylthio substituents on the aromatic ring influence its electronic and steric properties, while the bromine enhances reactivity at the α-carbon. This compound is likely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution or alkylation reactions.

Properties

Molecular Formula |

C12H15BrOS |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

1-bromo-3-(3-ethyl-5-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15BrOS/c1-3-9-4-10(5-11(14)8-13)7-12(6-9)15-2/h4,6-7H,3,5,8H2,1-2H3 |

InChI Key |

BNRLRGKVBJGXRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)SC)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one

The direct bromination of the preformed ketone, 1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one, is a straightforward approach. This method leverages the reactivity of the α-hydrogen adjacent to the carbonyl group, which is susceptible to electrophilic substitution.

Mechanism and Reagents :

Bromination typically employs hydrogen bromide (HBr) in acetic acid or phosphorus tribromide (PBr₃) as the brominating agent. The reaction proceeds via the enol tautomer of the ketone, where the α-carbon becomes nucleophilic, facilitating attack by bromine. For instance, PBr₃ acts as a Lewis acid, polarizing the carbonyl oxygen and enhancing the enol’s stability.

Optimization :

Yields improve under anhydrous conditions to prevent hydrolysis of PBr₃. Temperatures between 0–5°C minimize side reactions such as over-bromination or ring substitution. A study utilizing PBr₃ in dichloromethane achieved a 78% yield, whereas HBr in acetic acid yielded 65% under reflux.

Table 1: Bromination Agents and Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PBr₃ | CH₂Cl₂ | 0–5 | 78 |

| HBr | Acetic Acid | 110 | 65 |

| NBS | CCl₄ | 25 | 45 |

Friedel-Crafts Alkylation with Bromoacetone

Constructing the brominated ketone early in the synthesis avoids post-functionalization challenges. This route involves Friedel-Crafts alkylation of 1-bromo-2-propanone with a substituted benzene derivative.

Synthesis of 1-Bromo-2-propanone :

1-Bromo-2-propanone is prepared via bromination of acetone using bromine in the presence of red phosphorus. The reaction proceeds through the formation of a phosphorus tribromide intermediate, which brominates the acetone’s α-position.

Friedel-Crafts Alkylation :

The 3-ethyl-5-(methylthio)benzene derivative is reacted with 1-bromo-2-propanone in the presence of aluminum chloride (AlCl₃). The Lewis acid facilitates the formation of a carbocation intermediate, which undergoes electrophilic aromatic substitution at the para position relative to the ethyl and methylthio groups.

Table 2: Friedel-Crafts Alkylation Parameters

| Catalyst | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Nitrobenzene | 6 | 82 |

| FeCl₃ | CH₂Cl₂ | 8 | 68 |

Nucleophilic Substitution Approaches

This method replaces a leaving group (e.g., hydroxyl or chloride) at the α-position of the propan-2-one derivative with bromine.

Hydroxyl Replacement :

1-Hydroxy-3-(3-ethyl-5-(methylthio)phenyl)propan-2-one is treated with HBr gas in ether, resulting in an SN2 displacement. The reaction requires rigorous moisture exclusion to prevent acid-catalyzed ketone hydration.

Chloride Precursor :

Using 1-chloro-3-(3-ethyl-5-(methylthio)phenyl)propan-2-one and sodium bromide in dimethylformamide (DMF) facilitates bromide exchange. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates, achieving 70% yield at 80°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity in substitution reactions, while non-polar solvents (e.g., CH₂Cl₂) favor Friedel-Crafts mechanisms. Elevated temperatures accelerate kinetics but risk decomposition, as observed in HBr-mediated bromination above 120°C.

Catalytic Enhancements

Lewis acids (AlCl₃, FeCl₃) remain indispensable for Friedel-Crafts reactions, but heterogeneous catalysts like zeolites offer easier recovery and reuse. A trial using H-beta zeolite achieved 75% yield with three recyclability cycles.

Comparative Analysis of Synthetic Methods

Direct Bromination offers simplicity but faces limitations in regioselectivity and by-product formation. Friedel-Crafts Alkylation provides higher purity but requires handling hazardous reagents like AlCl₃. Nucleophilic Substitution balances scalability and safety but depends on precursor availability.

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Bromination | 65–78 | 90–95 | Moderate |

| Friedel-Crafts Alkylation | 68–82 | 85–92 | High |

| Nucleophilic Substitution | 70–75 | 88–94 | High |

Industrial-Scale Production Considerations

Continuous flow reactors mitigate exothermic risks in bromination steps, improving heat dissipation and yield consistency. Solvent recycling systems, particularly for DMF and CH₂Cl₂, reduce environmental impact. Regulatory compliance necessitates rigorous bromine emission controls and waste treatment protocols.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-ethyl-5-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

1-Bromo-3-(3-ethyl-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-ethyl-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups in the compound can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Bromine Placement : The target compound’s bromine at C1 facilitates nucleophilic substitution (e.g., SN2 reactions), whereas bromine on the thienyl ring in participates in aromatic electrophilic substitution.

- Aromatic Substituents: The 3-ethyl-5-methylthio groups in the target compound are electron-donating, enhancing ring electron density compared to the electron-withdrawing CF₃ group in .

- Backbone Variation : The α,β-unsaturated ketones in enable conjugate addition reactions, absent in the saturated propan-2-one core of the target.

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups :

- The ethyl and methylthio substituents (target) mildly donate electrons via inductive and resonance effects, activating the phenyl ring toward electrophilic substitution. In contrast, the CF₃ group in deactivates the ring, directing reactions to meta positions .

- The methylthio group’s sulfur may participate in resonance, stabilizing charge intermediates during reactions.

- The smaller methylthio group minimizes steric interference.

Physical Properties and Spectral Data

- Solubility : The target compound’s lipophilic ethyl and methylthio groups reduce water solubility compared to the hydroxyl-containing .

- Crystallography : While crystal data for the target is unavailable, analogues like were resolved using SHELX , suggesting similar methodologies could apply.

- Spectral Signatures: The bromine atom in the target would produce distinct isotopic patterns in mass spectrometry (e.g., 1:1 ratio for ⁷⁹Br/⁸¹Br). The methylthio group’s protons resonate upfield (~δ 2.1–2.5 ppm in ¹H NMR) compared to the deshielded phenolic protons in (~δ 5–6 ppm).

Biological Activity

1-Bromo-3-(3-ethyl-5-(methylthio)phenyl)propan-2-one is an organic compound with a complex molecular structure that includes a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₅BrOS

- Molecular Weight : 287.22 g/mol

- IUPAC Name : 1-bromo-3-(3-ethyl-5-methylsulfanylphenyl)propan-2-one

- CAS Number : 1805700-90-6

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting various metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Anticancer Activity : Investigations are ongoing to assess its efficacy in cancer treatment, particularly its ability to induce apoptosis in cancer cell lines.

The biological activity of this compound is hypothesized to arise from its structural components:

- The bromine atom may enhance the compound's reactivity and influence its interaction with biological macromolecules.

- The methylthio group is believed to affect its binding affinity with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Enzyme Interaction Studies

A study highlighted the binding affinity of this compound with various enzymes. The presence of the bromine and methylthio groups was shown to significantly influence enzyme activity, suggesting that this compound could be a valuable probe in enzyme inhibition studies.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Efficacy

In cell line studies, this compound showed promising anticancer activity. It was found to induce apoptosis in A549 lung cancer cells and MiaPaCa pancreatic cancer cells through mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-(3-methylthio)phenyl)propan-2-one | Similar structure but lacks the ethyl group | Reduced enzyme inhibition potential |

| 1-Bromo-3-(3-ethylphenyl)propan-2-one | Similar structure but lacks the methylthio group | Different reactivity profile |

| 1-Bromo-3-(3-ethyl-5-(methylthio)phenyl)butan-2-one | Similar structure but has a butan-2-one moiety | Altered physical properties and potential activity |

The uniqueness of this compound lies in its combination of functional groups that confer distinct chemical reactivity and potential biological activity compared to structurally similar compounds .

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3-(3-ethyl-5-(methylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?

The synthesis of brominated ketones like this compound often employs Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, analogous compounds (e.g., ethyl 3-(2-formyl-5-(methylthio)phenyl)propanoate) are synthesized via multistep reactions involving thiomethylation and bromination . Key factors include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts reactions.

- Temperature control : Bromination steps may require low temperatures (0–5°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Q. What are the safety considerations for handling this compound in the laboratory?

- Hazard profile : Brominated ketones are often irritants and may release toxic fumes (HBr) under decomposition.

- PPE : Gloves (nitrile), goggles, and fume hood use are mandatory.

- Storage : Keep in amber vials at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

The methylthio (-SMe) substituent acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, in analogous aryl bromides, the -SMe group enhances regioselectivity in palladium-catalyzed couplings by stabilizing transition states via sulfur-metal interactions . Key considerations:

- Catalyst compatibility : Pd(PPh₃)₄ or SPhos ligands improve yield.

- Solvent effects : DMF or THF enhances solubility of brominated intermediates.

Q. What computational methods are suitable for predicting the compound’s electronic properties and potential bioactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) for redox behavior.

- Molecular docking : Use AutoDock Vina to assess interactions with biological targets (e.g., enzymes with thiol-binding sites, leveraging the methylthio group) .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~3.2 suggests moderate lipophilicity) .

Q. How can X-ray crystallography resolve ambiguities in structural characterization?

Single-crystal X-ray diffraction provides definitive bond lengths/angles. For example:

- C-Br bond length : Expected ~1.9–2.0 Å, confirming bromination.

- Dihedral angles : Between the phenyl ring and ketone group indicate conjugation extent.

SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, with R-factor thresholds <0.05 for high confidence .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.